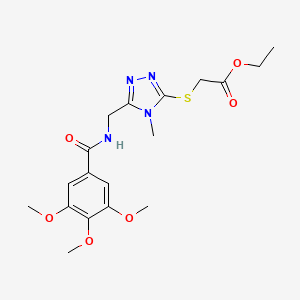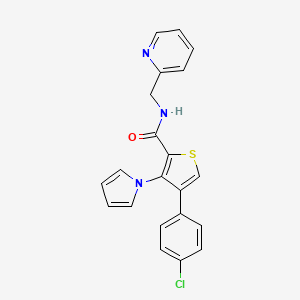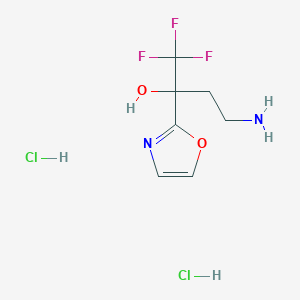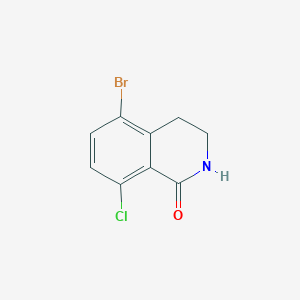![molecular formula C26H21ClN4O3S B2710017 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 536713-48-1](/img/structure/B2710017.png)
2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21ClN4O3S and its molecular weight is 504.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Research has identified a series of compounds, including derivatives of the specified chemical, that have been synthesized and evaluated for their antibacterial and antifungal activities. For example, some novel acetamide derivatives have shown promising antibacterial and antifungal properties against various pathogenic microorganisms (Debnath & Ganguly, 2015). These findings suggest potential therapeutic applications for the compound in treating microbial infections.
Herbicidal Activity
The compound belongs to a broader class of chloroacetamide and chloroacetanilide herbicides, such as acetochlor, alachlor, and metolachlor. These herbicides are used to control annual grasses and broad-leaved weeds in various crops. Their mechanism involves inhibiting fatty acid synthesis in target plants, thereby preventing their growth (Weisshaar & Böger, 1989). This highlights the compound's potential utility in agricultural practices to enhance crop yield and manage weed growth effectively.
Metabolism and Environmental Impact
Studies have also investigated the metabolism of chloroacetamide herbicides and their environmental impact. For instance, the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes has been explored to understand their biotransformation and potential risks (Coleman et al., 2000). Such research provides insights into the environmental and health implications of using these compounds, contributing to the development of safer and more sustainable herbicidal solutions.
Synthesis and Chemical Reactivity
The chemical synthesis and reactivity of compounds related to 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide have been a subject of interest. Researchers have developed methods for synthesizing novel acetamide derivatives and explored their reactivity towards various chemical agents, leading to the creation of compounds with potential antibacterial, antifungal, and herbicidal applications (Farouk, Ibrahim, & El-Gohary, 2021). These studies contribute to the expanding library of compounds with diverse biological and agricultural applications.
Eigenschaften
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S/c1-2-34-21-13-6-5-12-20(21)28-22(32)15-35-26-30-23-18-10-3-4-11-19(18)29-24(23)25(33)31(26)17-9-7-8-16(27)14-17/h3-14,29H,2,15H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMWEFRJUQPMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2709937.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2709946.png)


![1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2709949.png)




